1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl-
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Overview
Description
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- is a chemical compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring, and the presence of four methyl groups attached to the diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- typically involves the following steps:
Formation of the Benzene Ring: The initial step involves the formation of the benzene ring through a series of reactions, including Friedel-Crafts alkylation and acylation.
Formation of the Diazepine Ring: The diazepine ring is formed by the cyclization of appropriate precursors, such as amino acids or amines, with the benzene ring.
Introduction of Methyl Groups: The methyl groups are introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and sedative properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors in the central nervous system, such as GABA receptors, to exert its effects.
Pathways Involved: The interaction with GABA receptors can lead to the modulation of neurotransmitter release, resulting in anxiolytic and sedative effects.
Comparison with Similar Compounds
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- can be compared with other similar compounds, such as:
1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-1,5-dimethyl-: This compound has a similar structure but with fewer methyl groups, which may result in different chemical and biological properties.
1H-1,5-Benzodiazepine-1-carboxylic acid, 2,3,4,5-tetrahydro-4-oxo-: This compound contains a carboxylic acid group, which can influence its reactivity and applications.
Properties
CAS No. |
556812-64-7 |
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Molecular Formula |
C13H22Si2 |
Molecular Weight |
234.48 g/mol |
IUPAC Name |
1,1,5,5-tetramethyl-3,4-dihydro-2H-1,5-benzodisilepine |
InChI |
InChI=1S/C13H22Si2/c1-14(2)10-7-11-15(3,4)13-9-6-5-8-12(13)14/h5-6,8-9H,7,10-11H2,1-4H3 |
InChI Key |
ZADGOQBAPZZXHF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCC[Si](C2=CC=CC=C21)(C)C)C |
Origin of Product |
United States |
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